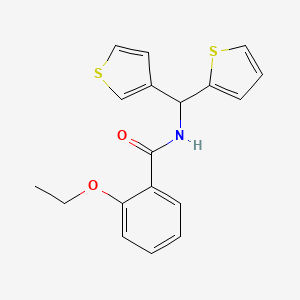
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactivity patterns that can be informative.
Synthesis Analysis
The synthesis of complex molecules like this compound would typically involve multiple steps, including the formation of the oxazole ring, the introduction of the sulfonyl group, and the attachment of the furan and methoxyethyl fragments. The fluorogenic reagent discussed in the first paper suggests that the furan moiety can be functionalized to create derivatives that are useful in analytical applications, such as HPLC and mass spectrometry . This indicates that similar furan-containing compounds could potentially be synthesized using analogous strategies.
Molecular Structure Analysis
The molecular structure of such a compound would be expected to have several key features, including the aromatic fluorophenyl group, which could engage in electronic interactions with other parts of the molecule. The sulfonyl group, as seen in the derivatives of 4-fluoro-5-sulfonylisoquinoline, can influence the overall molecular conformation and potentially engage in intramolecular hydrogen bonding . These structural elements can have a significant impact on the molecule's reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The presence of the oxazole ring suggests potential for nucleophilic attack at the electrophilic carbon adjacent to the oxygen or nitrogen atoms. The sulfonyl group could be a site for substitution reactions, as seen in the isoquinoline derivatives . The furan ring, being an electron-rich aromatic system, might undergo electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The fluorophenyl group could impart some lipophilicity, while the oxazole and furan rings could contribute to the molecule's electronic properties and potential fluorescence. The sulfonyl group could increase solubility in polar solvents due to its ability to form hydrogen bonds. The stability of the compound in various solvents, as well as its behavior in chromatographic techniques, could be similar to the fluorogenic reagent described in the first paper, which is stable in both acidic and basic solutions and amenable to reversed-phase HPLC analysis .
Scientific Research Applications
For instance, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, closely related to the compound , involve preparing novel derivatives from the 3-arylsulfonyl heterocycle. This process includes steps like chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride and free radical bromination to afford bromomethyl analogs, which are precursors to amine derivatives of the parent thiophenesulfonamides. These steps highlight the compound's utility in generating a variety of structurally diverse molecules with potential applications in drug discovery and development (Hartman & Halczenko, 1990).
Applications in Material Science
Another significant application area for such compounds is in material science, particularly in the development of advanced materials like proton exchange membranes (PEMs) for fuel cells. A study by Kim, Robertson, and Guiver (2008) discusses the synthesis of a new sulfonated side-chain grafting unit containing sulfonic acid groups using sulfonated 4-fluorobenzophenone, which is structurally similar to the compound . This unit was utilized in the copolymerization of poly(arylene ether sulfone) containing a methoxy group, leading to the creation of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials were characterized by their high proton conductivity and good properties as polyelectrolyte membrane materials, underscoring the compound's relevance in the development of key components for fuel cell technology (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c1-22-10-8-18-15-16(19-14(24-15)13-3-2-9-23-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,9,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNVPYPZOOCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

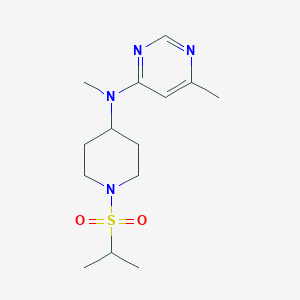

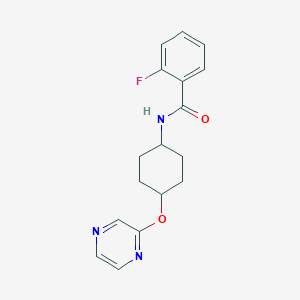
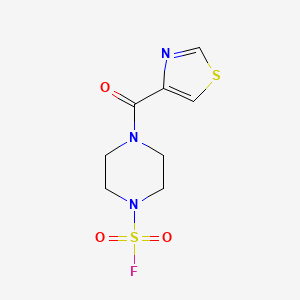


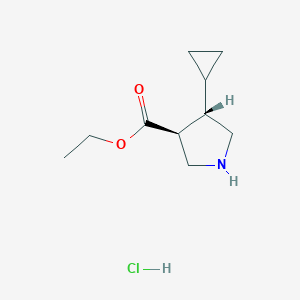
![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)
![N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2507189.png)
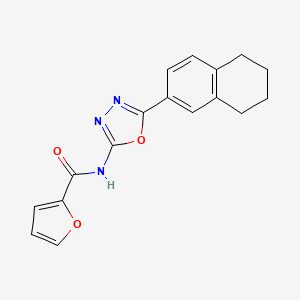
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2507192.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)
